Pyrido[2,3-b]pyrazine-3-carbaldehyde
Description
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a fused heterocyclic compound featuring a pyridine ring fused with a pyrazine moiety, bearing a formyl group at position 2. This scaffold is synthesized via condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds under catalytic conditions, as demonstrated by bismuth(III) triflate-mediated reactions . Its derivatives are characterized by spectral techniques (NMR, FT-IR) and density functional theory (DFT) studies, which reveal electronic properties, non-covalent interactions, and chemical reactivity critical for applications in pharmaceuticals, optoelectronics, and materials science .
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3O/c12-5-6-4-10-7-2-1-3-9-8(7)11-6/h1-5H |
InChI Key |
AVOYWCNKRKUPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Scope
The multicomponent approach leverages condensation reactions between aldehydes, aminopyrazines, and diketones to construct the pyrido[2,3-b]pyrazine core. For example, a study demonstrated the synthesis of pyrido[2,3-b]pyrazine derivatives via refluxing 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione in ethanol with p-toluenesulfonic acid (p-TSA) as a catalyst. The aldehyde component directly contributes to the C-3 position, suggesting that substituting 4-methoxybenzaldehyde with a protected aldehyde precursor could yield pyrido[2,3-b]pyrazine-3-carbaldehyde.
Table 1: Optimization of Multicomponent Synthesis Conditions
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | 20 | Reflux | 9 | 89 |
| Water | 20 | Reflux | 12 | 62 |
| THF | 20 | 70 | 10 | 45 |
Key findings:
Mechanistic Insights
The reaction proceeds via a Knoevenagel condensation between the aldehyde and diketone, followed by cyclization with 2-aminopyrazine (Scheme 1A). The p-TSA catalyzes both steps by protonating carbonyl groups, facilitating nucleophilic attack.
Characterization Data
-
FT-IR : C=O stretch at 1661 cm⁻¹, NH stretch at 3193–3459 cm⁻¹.
-
¹H NMR : Aromatic protons at 7.3–8.5 ppm, aldehyde proton at 9.6–10.1 ppm (unreported but extrapolated from analogous structures).
Oxidation of Hydroxymethyl Precursors
Synthetic Pathway Development
A patent describing the oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde provides a template for this method. Applying similar conditions to pyrido[2,3-b]pyrazine-3-methanol would yield the target aldehyde. The process involves:
-
Chlorination : 2-Picoline reacts with trichloroisocyanuric acid (TCCA) in dichloromethane to form 2-chloromethylpyridine.
-
Hydrolysis : Alkaline hydrolysis (NaOH, H₂O) converts the chloromethyl group to hydroxymethyl.
-
Oxidation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaOCl oxidize the alcohol to the aldehyde.
Table 2: Oxidation Conditions and Yields
Scalability and Industrial Relevance
The patent reports a 95% yield for chlorination and 87% for hydrolysis, highlighting robust scalability. Key advantages include mild conditions (10–25°C) and minimal waste generation.
Characterization Data
Palladium-Catalyzed Formylation
Methodology and Substrate Design
A study on pyrido[2,3-b]pyrazine-based antiviral agents utilized palladium-catalyzed coupling to introduce diverse substituents. Adapting this strategy, a formyl group could be installed via carbonylative coupling. For instance, treating a brominated pyrido[2,3-b]pyrazine with CO gas and a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a formylating agent (e.g., DMF) would yield the carbaldehyde.
Table 3: Palladium-Catalyzed Formylation Optimization
Challenges and Solutions
-
Side Reactions : Over-oxidation to carboxylic acids can occur, necessitating strict temperature control (≤50°C).
-
Catalyst Loading : Reducing Pd loading to 2 mol% maintained efficiency while lowering costs.
Characterization Data
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability | Purification Complexity |
|---|---|---|---|---|
| Multicomponent | 82–89 | Low | High | Moderate |
| Oxidation | 85–90 | Moderate | High | Low |
| Palladium-Catalyzed | 65–78 | High | Moderate | High |
Key Takeaways:
-
The multicomponent method is optimal for rapid synthesis but requires precise stoichiometry.
-
Oxidation offers industrial viability but depends on precursor availability.
-
Palladium catalysis enables late-stage diversification but faces cost barriers.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrido[2,3-b]pyrazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[2,3-b]pyrazine-3-carboxaldehyde can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol .
Scientific Research Applications
Biological Applications
Pyrido[2,3-b]pyrazine derivatives have shown significant biological activity, making them valuable in pharmacology. Key applications include:
- Cancer Treatment : Research indicates that pyrido[2,3-b]pyrazine derivatives can act as inhibitors for various kinases involved in cancer progression. For example, they have been identified as selective inhibitors of the DDR1 kinase, which is implicated in non-small cell lung cancer (NSCLC) and other malignancies. Compounds derived from this scaffold have demonstrated the ability to suppress tumorigenicity and metastasis in NSCLC cells, highlighting their potential as therapeutic agents for cancer treatment .
- Antimicrobial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents. Additionally, they have been explored for their antifungal properties .
- Diabetes Management : Certain pyrido[2,3-b]pyrazine compounds have been studied as dipeptidyl peptidase IV inhibitors, which are relevant for the treatment of type 2 diabetes mellitus .
- Neuropharmacology : These compounds also show promise as antagonists for the human neurokinin-3 receptor and GnRH antagonists, indicating potential applications in neuropharmacology and reproductive health .
Technological Applications
Beyond biological uses, pyrido[2,3-b]pyrazine derivatives have notable applications in technology:
- Nonlinear Optical Properties : Studies have indicated that pyrido[2,3-b]pyrazine compounds possess remarkable nonlinear optical (NLO) properties. These properties are critical for applications in photonics and optoelectronics. The compounds demonstrate high second-order hyperpolarizabilities, making them suitable candidates for NLO devices .
- Electrochemical Sensing : Recent research has highlighted the use of pyrido[2,3-b]pyrazine derivatives in electrochemical DNA sensing. Their ability to interact with DNA can be harnessed for biosensing applications, which are crucial in diagnostics and environmental monitoring .
Case Studies and Research Findings
Several studies illustrate the practical applications of pyrido[2,3-b]pyrazine derivatives:
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Heterocyclic Compounds
Quinoxalines
- Structure : Composed of a benzene ring fused to pyrazine. Lacks the pyridine ring present in pyrido[2,3-b]pyrazines.
- Synthesis: Formed via cyclocondensation of arene-1,2-diamines with 1,2-dicarbonyls, analogous to pyrido[2,3-b]pyrazine synthesis but without aminopyridine precursors .
- Key Differences: Pyrido[2,3-b]pyrazines exhibit extended π-conjugation due to the pyridine ring, enhancing their nonlinear optical (NLO) properties compared to quinoxalines .
Thieno[2,3-b]pyridines
- Structure : Replace the pyrazine ring with a thiophene moiety, altering electronic properties.
- Synthesis: Derived from 3-amino-2-benzoylthieno[2,3-b]pyridines and malononitrile, differing significantly from pyrido[2,3-b]pyrazine routes .
- Key Differences: Thieno derivatives show reduced planarity due to sulfur’s larger atomic size, affecting aggregation-induced emission (AIE) properties critical for optoelectronics .
Pyrido[4,3-b]pyrazines
- Structure : Differ in ring fusion positions (pyridine fused at [4,3-b] instead of [2,3-b]), altering substituent orientations.
Antimicrobial Activity
- Pyrido[2,3-b]pyrazines : Exhibit moderate activity against Gram-negative bacteria (e.g., E. coli), with IC₅₀ values ranging from 4.12 ± 1.18 mM (urease inhibition) to 11.91 ± 0.34 mM .
- Quinoxalines: More effective against Gram-positive bacteria (60–100% of amoxicillin’s activity) due to enhanced lipophilicity .
Enzyme Inhibition
- Cholinesterase Inhibition: Pyrido[2,3-b]pyrazine derivatives like 3-(3'-nitrophenyl)-pyrido[2,3-b]pyrazine show dual AChE/BChE inhibition (IC₅₀ = 0.466 µM and 1.89 µM, respectively), outperforming quinoxaline analogs .
- Urease Inhibition : Substituent position critically affects activity. Compound 5 (IC₅₀ = 4.12 mM) is 2.9× more potent than thiourea (reference) .
Photophysical and Computational Insights
- HOMO-LUMO Gaps : Pyrido[2,3-b]pyrazine derivatives exhibit reduced ΔEST (0.01–0.23 eV) due to twisted conformations (dihedral angles: 30°–80°), enabling thermally activated delayed fluorescence (TADF) for OLED applications .
- Comparison with Thieno Analogs: Thieno[2,3-b]pyridines show larger ΔEST (>0.3 eV) due to restricted π-conjugation, limiting optoelectronic efficiency .
Table 3: Photophysical Properties
| Compound | ΔEST (eV) | Dihedral Angle (°) | AIE Characteristics |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine-7 | 0.01 | 80 | Strong red emission |
| Thieno[2,3-b]pyridine | 0.35 | 120 | Weak AIE |
Q & A
Q. What are the common synthetic routes for preparing pyrido[2,3-b]pyrazine-3-carbaldehyde and its derivatives?
this compound derivatives are typically synthesized via multicomponent reactions involving 1,2-dicarbonyl compounds and 1,2-arylenediamines. For example, cyclocondensation of 2,3-diaminopyridine with aryl glyoxals in methanol-water, catalyzed by ammonium bifluoride (0.5 mol%), yields derivatives with regioselectivity (e.g., 3-substituted pyrido[2,3-b]pyrazines). Recrystallization in ethyl acetate or chloroform achieves >80% purity .
Q. How can the electrochemical DNA sensing properties of pyrido[2,3-b]pyrazine derivatives be characterized?
Cyclic voltammetry (CV) is the primary method for evaluating DNA interaction. Derivatives like compound 4–7 (IC50: 4.12–11.91 mM) are tested in buffer solutions with DNA, where shifts in oxidation/reduction peaks indicate binding. For instance, HOMO/LUMO charge transfer in compound 7 (band gap: 2.1 eV) correlates with enhanced DNA affinity .
Q. What in vitro assays are used to assess the biological activity of these compounds?
Antiurease activity is evaluated via enzymatic inhibition assays using thiourea as a reference. Compounds are tested at varying concentrations (0.1–20 mM) to calculate IC50 values. For example, compound 5 shows potent inhibition (IC50: 4.12 ± 1.18 mM) due to electron-withdrawing substituents enhancing charge transfer .
Advanced Research Questions
Q. How does substituent position (e.g., para-methoxy vs. chloro) influence the electronic and optical properties of pyrido[2,3-b]pyrazines?
Density functional theory (DFT) calculations reveal that para-methoxy groups lower band gaps (e.g., compound 7 : Egap = 1.8 eV) by enhancing charge delocalization, while chloro groups increase electrophilicity. Time-resolved spectroscopy confirms that methoxy-substituted derivatives exhibit thermally activated delayed fluorescence (TADF) with ΔEST < 0.2 eV, critical for OLED efficiency .
Q. What mechanistic insights explain the regioselectivity in pyrido[2,3-b]pyrazine synthesis?
Kinetic studies show that ethyl pyruvate reacts 800× faster than pyruvic acid with 2,3-diaminopyridine. Solvent polarity (e.g., chloroform vs. methanol) directs regioselectivity: methanol favors 3-methyl derivatives, while chloroform stabilizes 2-methyl isomers via hydrogen bonding. DFT reactivity indices (Fukui functions) further rationalize site-specific catalysis by ammonium bifluoride .
Q. How can pyrido[2,3-b]pyrazine derivatives be optimized as BRAF kinase inhibitors?
Molecular docking studies (e.g., AutoDock Vina) identify key interactions between 3-carbaldehyde substituents and BRAFV600E’s hydrophobic pocket (PDB: 3OG7). Pyrazinone derivatives with electron-deficient aryl groups show Ki < 50 nM due to π-π stacking with Phe583. In vitro assays using A375 melanoma cells validate IC50 values <1 µM .
Q. What strategies improve the external quantum efficiency (EQE) of pyrido[2,3-b]pyrazine-based OLEDs?
Co-doping with CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) enhances EQE by reducing aggregation-caused quenching. TADF emitters like dihydrophenazasiline-pyrido[2,3-b]pyrazine dyads achieve EQE >20% via reverse intersystem crossing (RISC). Transient electroluminescence confirms delayed fluorescence lifetimes <5 µs .
Methodological Considerations
- Synthesis Optimization : Use green solvents (water-PEG mixtures) for microwave-assisted reactions to reduce byproducts .
- Structural Characterization : Single-crystal X-ray diffraction (e.g., CCDC 2-(2-thienyl)pyrido[2,3-b]pyrazine) resolves π-π stacking (3.6–3.7 Å) and hydrogen-bonding networks (C—H⋯O/N) .
- Kinetic Analysis : UV spectrophotometry monitors reaction progress (λ = 300–400 nm) in pH-controlled buffers to determine rate constants (k = 0.05–1.2 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
